
3-amino-1-methyl-1H-indazol-6-ol CAS number
lookup

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-amino-1-methyl-1H-indazol-6-ol

Cat. No.: B1384447 Get Quote

Technical Guide: 3-amino-1-methyl-1H-indazol-6-
ol
For Researchers, Scientists, and Drug Development Professionals

Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered

significant attention in medicinal chemistry due to their diverse pharmacological activities.

These compounds are recognized as "privileged scaffolds" in drug discovery, with several

indazole-containing drugs approved for clinical use, particularly in oncology.[1][2] This technical

guide focuses on 3-amino-1-methyl-1H-indazol-6-ol, providing available data on its synthesis

and contextualizing its potential biological significance through data on closely related analogs.

Given the limited specific data on the title compound, this guide extends to the broader family

of 3-aminoindazoles to offer a comprehensive overview of their therapeutic potential,

particularly as kinase inhibitors and antiproliferative agents.

CAS Number and Physicochemical Properties
A specific CAS number for 3-amino-1-methyl-1H-indazol-6-ol is not readily available in public

databases. However, CAS numbers for structurally related compounds are provided below for

reference.
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Compound Name CAS Number Molecular Formula
Molecular Weight (
g/mol )

3-Amino-1H-indazol-

6-ol
88805-72-5 C₇H₇N₃O 149.15

3-Amino-6-bromo-1-

methyl-1H-indazole
1214899-85-0 C₈H₈BrN₃ Not Available

3-Amino-1-methyl-1H-

indazole-6-carboxylic

acid

1784639-15-1 C₉H₉N₃O₂ 191.19[3]

3-amino-1H-indazole 874-05-5 C₇H₇N₃ Not Available

3-Amino-6-

(trifluoromethyl)-1H-

indazole

2250-55-7 C₈H₆F₃N₃ 201.149

3-methyl-1H-indazol-

6-amine
79173-62-9 C₈H₉N₃ 147.181[4]

Synthesis of 3-amino-1-methyl-1H-indazol-6-ol
A documented synthesis protocol for 3-amino-1-methyl-1H-indazol-6-ol is available and

detailed below.[5]

Experimental Protocol
Starting Materials:

6-fluoro-4-hydroxy benzonitrile

Methyl hydrazine

Procedure:

A solution of 6-fluoro-4-hydroxy benzonitrile (10.1 g, 73.9 mmol) in methyl hydrazine (20.0

mL, 379 mmol) was stirred at 80°C for 16 hours.[5]
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After cooling to room temperature, the volatile components were removed under vacuum.[5]

The resulting residue was triturated with dichloromethane (DCM) and methanol (MeOH).[5]

The title compound was collected as an off-white solid by filtration.[5]

The filtrate was concentrated in vacuo and the residue was purified by silica gel

chromatography (DCM/MeOH: 100/0 to 95/5) to yield an additional amount of the title

compound as a white solid.[5]

Biological Activity of Related Indazole Derivatives
While specific biological data for 3-amino-1-methyl-1H-indazol-6-ol is scarce, the broader

class of 3-aminoindazole derivatives has been extensively studied, revealing potent anticancer

and kinase inhibitory activities.

Antiproliferative Activity
Numerous studies have demonstrated the potent antiproliferative effects of 3-aminoindazole

derivatives against a variety of human cancer cell lines.

Compound Class Cell Line IC₅₀ (µM) Reference

Polysubstituted

indazoles

A2780 (ovarian), A549

(lung)
0.64 - 17 [6]

Indazole derivative 2f
Various cancer cell

lines
0.23 - 1.15 [7]

Indazole derivative 6o K562 (leukemia) 5.15 [1]

Indazole derivative 6o HEK-293 (normal) 33.2 [1]

3-amino-1H-indazole

derivatives

HT-29, MCF-7, A-549,

HepG2, HGC-27
0.43 - 3.88 [8]

N-phenyl-1H-indazole-

1-carboxamides
NCI 60-cell line panel 0.041 - 33.6 [9]
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Kinase Inhibitory Activity
The 3-aminoindazole scaffold is a key pharmacophore in the design of kinase inhibitors,

targeting various components of intracellular signaling pathways crucial for cancer cell

proliferation and survival.[10]

Compound
Class/Derivative

Target Kinase(s) IC₅₀ (nM) Reference

3-amino-

benzo[d]isoxazole/3-

aminoindazole

derivatives

c-Met < 10 [11]

Compound 28a c-Met 1.8 [11]

1H-indazole derivative

109
EGFR, EGFR T790M 8.3, 5.3 [2]

3-aminoindazole

derivative 127

(Entrectinib)

ALK 12 [2]

Indazole amide

derivative 33
ERK1, ERK2 19.4, 9.5 [12]

Experimental Protocols for Biological Assays
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of indazole derivatives is commonly assessed using the methyl

thiazolyl tetrazolium (MTT) colorimetric assay.

Human cancer cell lines (e.g., A549, K562, PC-3, HepG-2) are seeded in 96-well plates and

incubated.[1]

The cells are then treated with various concentrations of the test compounds and a positive

control (e.g., 5-Fluorouracil) for a specified period.[1]
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Following incubation, MTT solution is added to each well, and the plates are incubated

further to allow the formation of formazan crystals by metabolically active cells.

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

The absorbance is measured using a microplate reader at a specific wavelength.

The concentration that causes 50% inhibition of cell growth (IC₅₀) is calculated from the

dose-response curves.[1]

Kinase Inhibition Assay
The inhibitory activity of indazole derivatives against specific kinases is determined through

various in vitro kinase assay formats. A general protocol is outlined below:

The kinase, substrate, and ATP are combined in a reaction buffer.

The test compound at various concentrations is added to the reaction mixture.

The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can

be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based

assays, or antibody-based detection (e.g., ELISA).

The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the

compound concentration.

Signaling Pathways and Mechanisms of Action
Indazole derivatives, particularly 3-aminoindazoles, often exert their anticancer effects by

inhibiting protein kinases within key signaling pathways that regulate cell growth, proliferation,

and survival. The PI3K/AKT/mTOR and MAPK/ERK pathways are common targets.[8]

PI3K/AKT/mTOR Signaling Pathway
This pathway is frequently hyperactivated in cancer and plays a central role in cell survival and

proliferation. Some 3-amino-1H-indazole derivatives have been shown to act as inhibitors of
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this pathway.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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